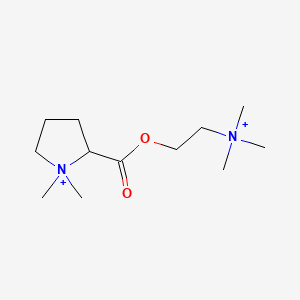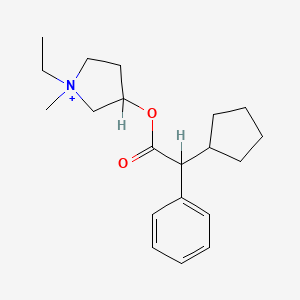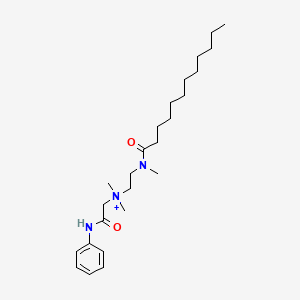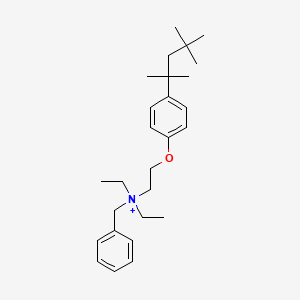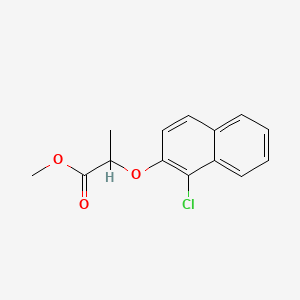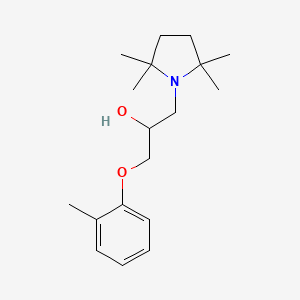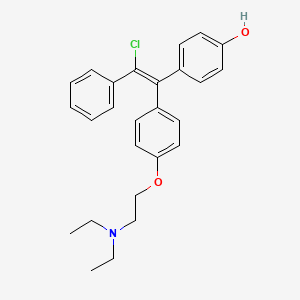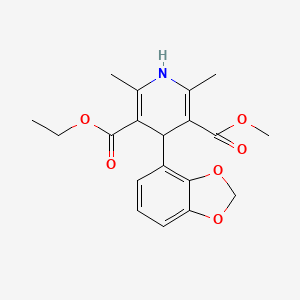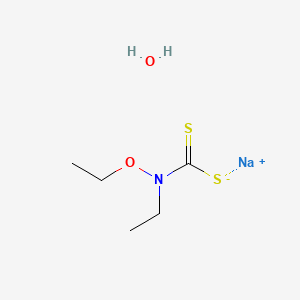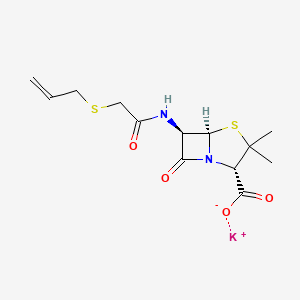
Penicillin O potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penicillin O Potassium is a member of the penicillin family, which is a group of β-lactam antibiotics. These antibiotics are widely used to treat bacterial infections by inhibiting the synthesis of bacterial cell walls. This compound is particularly effective against Gram-positive bacteria and is used in various medical applications to combat infections caused by susceptible organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin O Potassium is synthesized through a semi-synthetic process. The core structure of penicillin, 6-aminopenicillanic acid (6-APA), is obtained through fermentation using Penicillium chrysogenum. The side chain is then chemically modified to produce this compound. The synthesis involves the condensation of 6-APA with specific side chain precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Penicillium chrysogenum is cultured in bioreactors with a nutrient-rich medium. The fermentation process is optimized to maximize the yield of 6-APA. After fermentation, the penicillin is extracted and purified. The final product is obtained by adding potassium hydroxide to form the potassium salt of Penicillin O .
Chemical Reactions Analysis
Types of Reactions: Penicillin O Potassium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamase enzymes, rendering the antibiotic inactive.
Oxidation and Reduction: These reactions can modify the side chains, affecting the antibiotic’s activity.
Substitution: The side chains can be substituted with different functional groups to create derivatives with varying properties.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-lactamase enzymes.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Requires specific reagents depending on the desired modification.
Major Products Formed:
Hydrolysis: Results in the formation of penicilloic acid.
Oxidation: Produces oxidized derivatives of the side chain.
Substitution: Leads to the formation of various penicillin derivatives.
Scientific Research Applications
Penicillin O Potassium has numerous applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their chemical properties.
Biology: Employed in studies on bacterial resistance mechanisms and the role of β-lactamase enzymes.
Medicine: Widely used to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Utilized in the production of semi-synthetic penicillins and as a standard in antibiotic assays .
Mechanism of Action
Penicillin O Potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the transpeptidation enzyme, which is responsible for cross-linking the peptidoglycan chains. As a result, the bacterial cell wall is weakened, leading to cell lysis and death due to osmotic pressure .
Comparison with Similar Compounds
Amoxicillin: A broad-spectrum penicillin that is effective against both Gram-positive and Gram-negative bacteria.
Ampicillin: Similar to amoxicillin but with a slightly different spectrum of activity.
Cloxacillin: A penicillinase-resistant penicillin used to treat infections caused by penicillinase-producing bacteria .
Penicillin O Potassium’s unique stability and effectiveness make it a valuable antibiotic in both clinical and research settings.
Properties
CAS No. |
897-61-0 |
|---|---|
Molecular Formula |
C13H17KN2O4S2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C13H18N2O4S2.K/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15;/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19);/q;+1/p-1/t8-,9+,11-;/m1./s1 |
InChI Key |
ONYTXCTVWDZLFD-GITWGATASA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


